

Application of 3-Oxo-C16:1 in Studying Host-Pathogen Interactions

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Compound of Interest

Compound Name: 3-Oxo-C16:1

Cat. No.: B583182

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-C16:1, a member of the N-acylhomoserine lactone (AHL) family, is a quorum-sensing molecule utilized by various Gram-negative bacteria to coordinate gene expression in a cell-density-dependent manner. This intercellular communication system is pivotal in regulating virulence factors, biofilm formation, and other processes crucial for establishing infections. Beyond its role in bacterial communication, **3-Oxo-C16:1** and structurally similar long-chain AHLs have been shown to directly interact with host cells, modulating immune responses and influencing the outcome of infections. These "inter-kingdom" signaling capabilities make **3-Oxo-C16:1** a significant area of study for understanding host-pathogen interactions and for the development of novel therapeutics targeting bacterial virulence and host immune modulation.

These application notes provide an overview of the role of long-chain 3-oxo-AHLs in host-pathogen interactions and detailed protocols for studying their effects on host immune cells. While much of the current research has focused on the closely related N-(3-oxododecanoyl)-L-homoserine lactone (3-Oxo-C12-HSL), the methodologies and observed effects are highly relevant for investigating **3-Oxo-C16:1** due to their structural similarities.

Data Presentation

The following tables summarize quantitative data on the effects of long-chain 3-oxo-AHLs on host immune cells, primarily focusing on studies using 3-Oxo-C12-HSL as a representative molecule. These data provide a baseline for designing experiments with **3-Oxo-C16:1**.

Table 1: Effects of 3-Oxo-AHLs on Cytokine Production in Macrophages

Cell Type	Stimulant	3-Oxo-AHL (Concentration)	Effect on Cytokine Production	Reference
RAW264.7 Macrophages	LPS (10 ng/mL)	3-Oxo-C12-HSL (50 μ M)	\downarrow TNF- α secretion	[1]
RAW264.7 Macrophages	LPS (10 ng/mL)	3-Oxo-C12-HSL (10-100 μ M)	\uparrow IL-10 secretion	[1]
Mouse Peritoneal Macrophages	LPS (100 ng/mL)	3-Oxo-C12-HSL (20-50 μ M)	\uparrow IL-10 secretion	[1]
RAW264.7 Macrophages	LPS + IFN γ	3-Oxo-C12:2- HSL (50 μ M)	\downarrow TNF- α secretion (-40%)	[2]
RAW264.7 Macrophages	LPS + IFN γ	3-Oxo-C12:2- HSL (50 μ M)	\downarrow IL-1 β secretion (-35%)	[2]
Human PBMCs	LPS (10 ng/mL)	3-Oxo-C12:2- HSL (25-100 μ M)	Dose-dependent \downarrow TNF- α secretion	[2]
Caco-2/TC7 Cells	IL-1 β	3-Oxo-C12:2- HSL (10, 25, 50 μ M)	\downarrow IL-8 secretion	[3]

Table 2: Effects of a C16 Derivative on Macrophage Phenotype

Cell Type	Treatment	Effect on M1 Markers (iNOS, IL-1 β , TNF- α)	Effect on M2 Markers (Fizz1, Ym1, CD206, Arg-1)	Reference
ANA-1/Peritoneal Macrophages	C16 (Sinomenine-4-hydroxy-palmitate) + LPS	↓ mRNA and protein levels	Not specified in this condition	[4][5]
ANA-1/Peritoneal Macrophages	C16 + IL-4	Not specified in this condition	↑ mRNA and protein levels	[4]

Experimental Protocols

Protocol 1: In Vitro Treatment of Macrophages with 3-Oxo-C16:1

This protocol is adapted from methodologies used for structurally similar compounds and is designed to assess the effects of **3-Oxo-C16:1** on macrophage viability, nitric oxide production, and cytokine secretion.[6]

Materials:

- Macrophage cell line (e.g., RAW 264.7)
- Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
- **3-Oxo-C16:1**
- DMSO (vehicle)
- Lipopolysaccharide (LPS)
- MTT reagent
- Griess Reagent System

- ELISA kits for TNF- α and IL-6
- 96-well and 24-well culture plates

Procedure:

- Cell Culture and Seeding:
 - Culture RAW 264.7 cells in complete culture medium at 37°C in a 5% CO₂ incubator.
 - Harvest cells and perform a cell count.
 - Seed cells in culture plates at the following densities:
 - 96-well plates: 1×10^5 cells/mL
 - 24-well plates: 1.5×10^5 cells/mL
 - Allow cells to adhere for 24 hours.
- Preparation of **3-Oxo-C16:1**:
 - Prepare a stock solution of **3-Oxo-C16:1** in DMSO.
 - On the day of the experiment, prepare serial dilutions of **3-Oxo-C16:1** in complete culture medium to achieve final concentrations (e.g., 1 μ M, 5 μ M, 10 μ M, 25 μ M, 50 μ M). Ensure the final DMSO concentration is consistent across all treatment groups and the vehicle control.
- Treatment and Stimulation:
 - For inflammatory assays, pre-treat the cells with different concentrations of **3-Oxo-C16:1** for 1-2 hours.
 - Following pre-treatment, stimulate the cells with LPS (e.g., 1 μ g/mL) for a specified duration (e.g., 24 hours for cytokine and nitric oxide analysis).
 - Include the following controls:

- Untreated control: Cells in culture medium only.
- Vehicle control: Cells treated with the same final concentration of DMSO as the highest **3-Oxo-C16:1** concentration group.
- LPS-only control: Cells stimulated with LPS in the presence of the vehicle.
- Assessment of Cell Viability (MTT Assay):
 - After the treatment period, add MTT reagent to each well and incubate according to the manufacturer's instructions.
 - Solubilize the formazan crystals and measure the absorbance at 570 nm.
 - Calculate cell viability as a percentage relative to the vehicle control.
- Measurement of Nitric Oxide Production (Griess Assay):
 - Collect cell culture supernatants.
 - Mix an equal volume of the supernatant with Griess reagent.
 - Incubate for 10-15 minutes at room temperature, protected from light.
 - Measure the absorbance at 540 nm.
 - Determine the nitrite concentration using a sodium nitrite standard curve.
- Quantification of Cytokine Secretion (ELISA):
 - Collect cell culture supernatants.
 - Measure the concentration of TNF- α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
 - Read the absorbance at 450 nm and calculate the cytokine concentrations based on the standard curve.

Protocol 2: Quantification of 3-Oxo-C16:1 in Biological Samples by LC-MS/MS

This protocol provides a general framework for the quantification of **3-Oxo-C16:1** from biological matrices such as bacterial culture supernatants or host tissues.^[7]

Materials:

- Biological sample containing **3-Oxo-C16:1**
- Ethyl acetate (acidified)
- Anhydrous sodium sulfate or nitrogen gas supply
- Acetonitrile
- Formic acid
- Internal standard (e.g., ¹³C-labeled **3-Oxo-C16:1**)
- LC-MS/MS system with ESI source

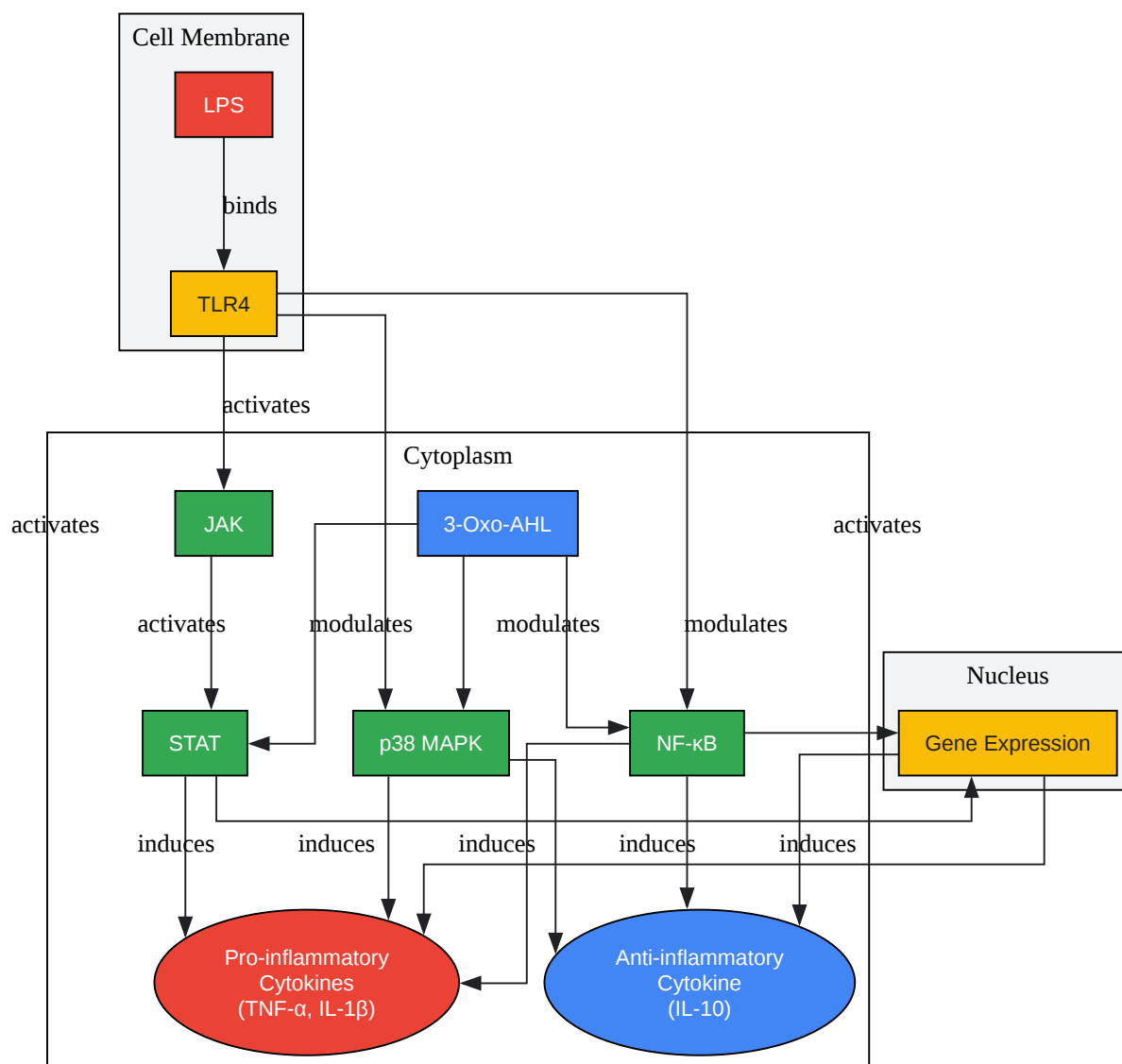
Procedure:

- Sample Preparation (Liquid-Liquid Extraction):
 - If the sample is a bacterial culture, centrifuge to pellet the cells and collect the supernatant.
 - Acidify the sample to approximately pH 3.0.
 - Add an equal volume of acidified ethyl acetate.
 - Vortex vigorously for 1-2 minutes.
 - Centrifuge to separate the phases.
 - Carefully collect the upper organic phase.

- Dry the organic extract over anhydrous sodium sulfate or under a stream of nitrogen gas.
- Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., acetonitrile).
- LC-MS/MS Analysis:
 - LC System:
 - Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 μ m particle size).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Use a suitable gradient elution program.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5-10 μ L.
 - MS System:
 - Ionization Source: Electrospray ionization (ESI) in positive mode.
 - Analysis Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Determine the precursor and product ions for **3-Oxo-C16:1** and the internal standard. For 3-Oxo-C12-HSL, a common transition is m/z 298.2 \rightarrow 102.0. The specific transitions for **3-Oxo-C16:1** will need to be determined empirically.
- Data Analysis:
 - Quantify the peak area of **3-Oxo-C16:1** and normalize it to the peak area of the internal standard.
 - Use a calibration curve prepared with known concentrations of **3-Oxo-C16:1** to determine the concentration in the samples.

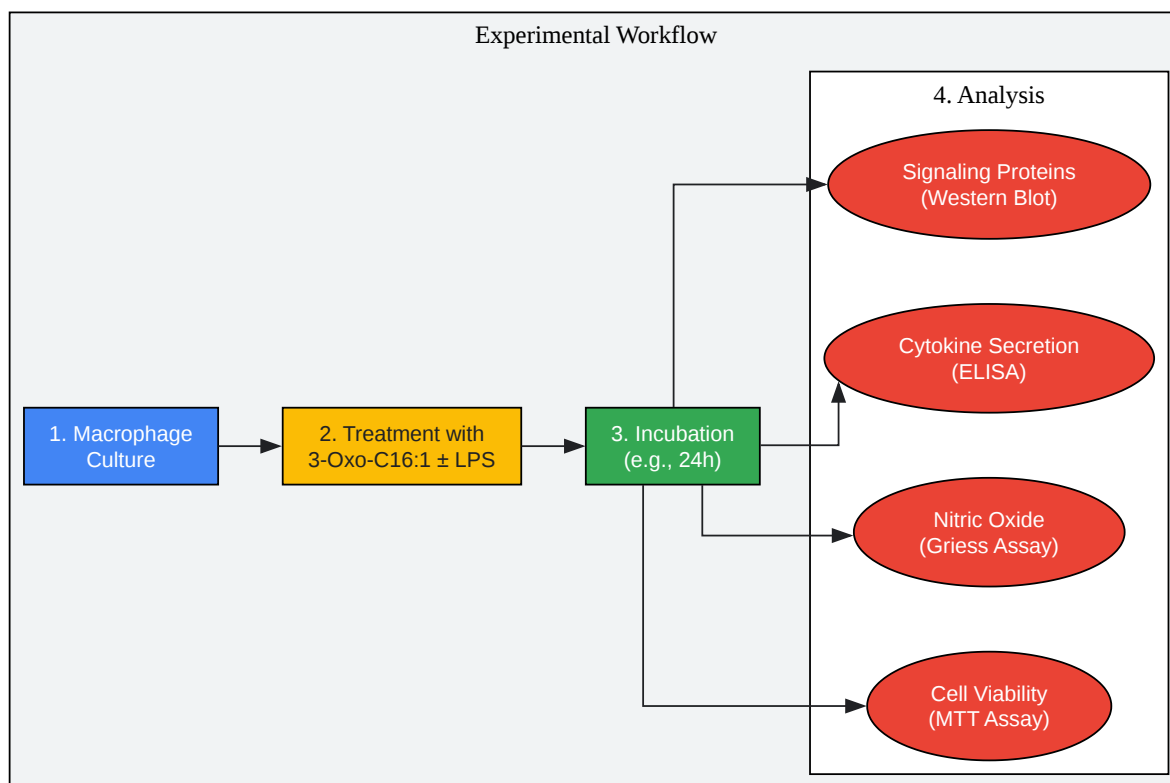
Visualization of Signaling Pathways and Workflows

The following diagrams illustrate key signaling pathways modulated by long-chain 3-oxo-AHLs and a typical experimental workflow.



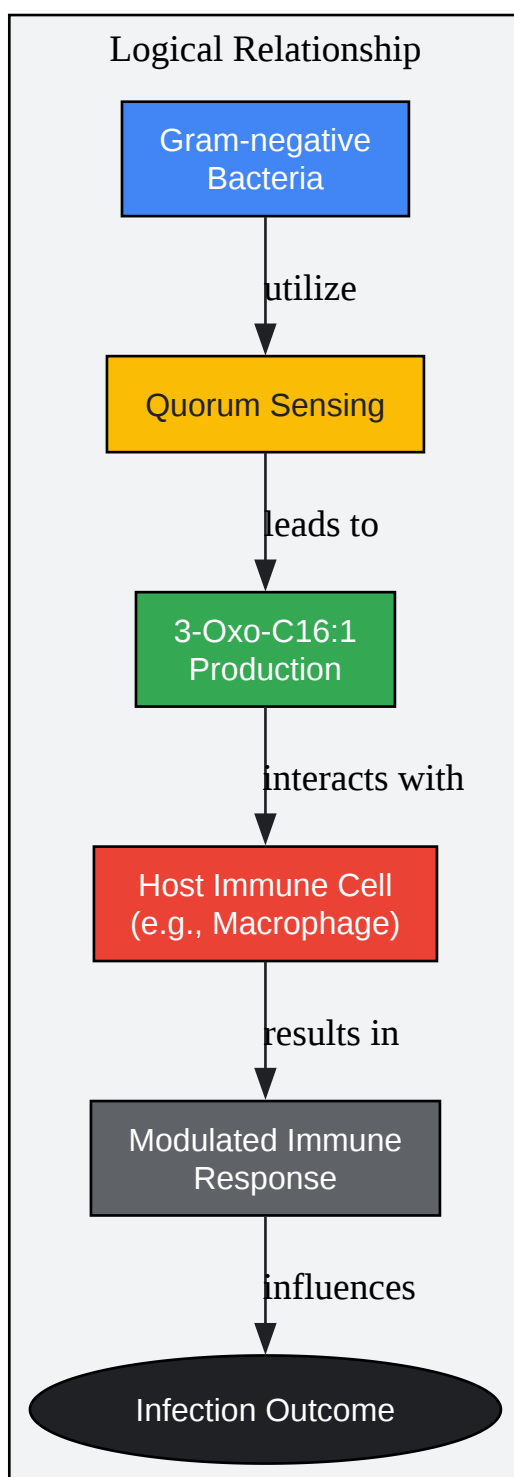
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Caption: Signaling pathways modulated by 3-Oxo-AHLs in macrophages.



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Caption: Workflow for studying **3-Oxo-C16:1** effects on macrophages.



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Caption: Role of **3-Oxo-C16:1** in the host-pathogen relationship.

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